1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
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Overview
Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidinone ring, an ethoxyphenyl group, and a furan moiety, making it a versatile candidate for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea typically involves multi-step organic synthesis. A common route includes the following steps:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, such as 4-ethoxybenzaldehyde, the pyrrolidinone ring is formed through a cyclization reaction.
Attachment of the Furan Moiety: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile are used depending on the reaction.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea exerts its effects can vary based on its application. Generally, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved often include binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-3-(furan-2-ylmethyl)urea: Lacks the pyrrolidinone ring, which may affect its reactivity and applications.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-24-15-7-5-14(6-8-15)21-12-13(10-17(21)22)20-18(23)19-11-16-4-3-9-25-16/h3-9,13H,2,10-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLKTOTCFMDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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